REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4](-[c:8]2[cH:9][cH:10][n:11][nH:12]2)[cH:5][cH:6][cH:7]1.[CH3:47][CH2:48][O:49][C:50](=[O:51])[CH3:52].[CH:13]1([NH2:14])[CH2:15][CH2:16][CH2:17][CH2:18][CH:19]1[NH2:20].[Cu:44]([I:45])[I:46].[K+:36].[K+:37].[K+:38].[O:39]=[CH:40][N:41]([CH3:42])[CH3:43].[P:31]([O-:32])([O-:33])([O-:34])=[O:35].[nH:21]1[n:22][cH:23][c:24]2[c:25]1[n:26][cH:27][n:28][c:29]2[NH2:30]>>[c:2]1(-[n:21]2[n:22][cH:23][c:24]3[c:25]2[n:26][cH:27][n:28][c:29]3[NH2:30])[cH:3][c:4](-[c:8]2[cH:9][cH:10][n:11][nH:12]2)[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1cccc(-c2ccn[nH]2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCCCC1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncnc2[nH]ncc12
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ncnc2c1cnn2-c1cccc(-c2ccn[nH]2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |